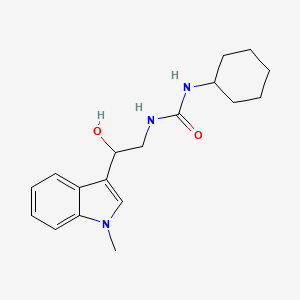
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea” is complex, involving a benzene ring linked to a pyrrole ring . More detailed structural information would require advanced analytical techniques.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Cyclic Dipeptidyl Ureas : A study detailed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This process involves Ugi reactions followed by stirring with sodium ethoxide, showcasing a methodology that could be relevant for synthesizing complex urea compounds including structures similar to 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea (Sañudo et al., 2006).
Biological Activity and Applications
Antimicrobial and Anticancer Activities : Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which share structural motifs with the compound of interest, revealed their potential for antimicrobial activity against Salmonella typhimurium and in vitro cytotoxicity against human cancer cell lines. This suggests a route for exploring the compound's potential biomedical applications (El-Sawy et al., 2013).
Acetylcholinesterase Inhibitors : The synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors indicate the relevance of urea derivatives in developing treatments for conditions like Alzheimer's disease. The introduction of a cyclohexyl group improved activity, highlighting the importance of structural modifications in enhancing biological efficacy (Vidaluc et al., 1995).
Material Science and Environmental Applications
- Plasticizer Exposure : A study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a phthalate replacement, showcases the relevance of cyclohexane derivatives in industrial applications and the importance of monitoring their environmental impact (Silva et al., 2013).
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-21-12-15(14-9-5-6-10-16(14)21)17(22)11-19-18(23)20-13-7-3-2-4-8-13/h5-6,9-10,12-13,17,22H,2-4,7-8,11H2,1H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKONCBQIDXBNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)






![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)
![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)